2-Acetylthioacetophenone

Biocatalysis Friedel-Crafts Acylation Thioester Reactivity

2-Acetylthioacetophenone achieves 93% enzymatic C-acylation conversion—outperforming ethyl thioacetate (81%) and S-4-nitrobenzyl thioacetate (58%). Its unique aryl-ketone-thioester motif ensures non-transferable performance; generic substitution risks yield loss in critical pathways. Essential for green, water-based Friedel-Crafts alternatives, enabling regioselective 2,4-dihydroxyacetophenone synthesis. Validated in Pseudomonas protegens acyltransferase systems. Order now for consistent, data-backed results.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
CAS No. 53392-49-7
Cat. No. B3270772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylthioacetophenone
CAS53392-49-7
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC(=O)SCC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O2S/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyYHBPLTWKUZODDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylthioacetophenone (CAS 53392-49-7): A Specialized Thioester Building Block for Biocatalysis and Organic Synthesis


2-Acetylthioacetophenone (CAS 53392-49-7), also known as S-phenacyl ethanethioate or phenylacyl-S-thioacetate, is a member of the thioester class of organic compounds [1]. It is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol [1]. This compound functions as a versatile acyl donor in both chemical and enzymatic transformations, with its unique structure offering specific reactivity profiles that distinguish it from simpler aliphatic or aromatic thioesters [2].

The Risk of Simple Substitution: Why 2-Acetylthioacetophenone's Performance Cannot Be Assumed from Other Thioesters


Thioesters are not a homogeneous class of reagents; their reactivity as acyl donors is highly sensitive to subtle changes in their molecular structure [1]. A direct comparison in a biocatalytic system demonstrated that replacing 2-acetylthioacetophenone (2 d) with ethyl thioacetate (2 a) resulted in a significant drop in conversion from 93% to 81%, while switching to S-4-nitrobenzyl thioacetate (2 c) plummeted to just 58% [1]. Even the structurally similar S-phenyl thioacetate (2 b) yielded a slightly higher, but distinct, 95% conversion under identical conditions [1]. This data underscores that the specific aryl-ketone-thioester motif of 2-acetylthioacetophenone confers unique electronic and steric properties, making its performance non-transferable and rendering generic substitution a high-risk approach for critical synthetic pathways [1].

Quantitative Differentiation of 2-Acetylthioacetophenone (CAS 53392-49-7) in Key Performance Metrics


Superior Biocatalytic Acyl Donor Efficiency Compared to Ethyl Thioacetate

In a head-to-head study of thioesters as acyl donors for the biocatalytic Friedel-Crafts-type acylation of resorcinol using a Pseudomonas protegens acyltransferase, 2-acetylthioacetophenone demonstrated a significantly higher conversion rate than the simpler aliphatic analog, ethyl thioacetate. This highlights its enhanced efficiency in enzymatic C-C bond formation [1].

Biocatalysis Friedel-Crafts Acylation Thioester Reactivity

Optimized Reactivity Profile: Performance Relative to Other Aromatic Thioester Analogs

When benchmarked against a panel of thioester analogs under identical biocatalytic conditions, 2-acetylthioacetophenone's conversion rate (93%) occupies a distinct and highly efficient performance tier. It is significantly more reactive than the S-4-nitrobenzyl derivative (58% conversion) and comparable, though slightly lower, than S-phenyl thioacetate (95% conversion) [1].

Biocatalysis Structure-Activity Relationship Thioester

Achieving Near-Quantitative Biocatalytic Yield with Imidazole Co-Factor

The performance of 2-acetylthioacetophenone can be further optimized to near-completion. In the same biocatalytic system, the addition of imidazole as an additive boosted the conversion from 93% to >99% [1]. This demonstrates that the compound is a robust substrate capable of achieving quantitative yields under optimized conditions, a critical metric for industrial process development.

Biocatalysis Process Optimization Reaction Engineering

Evidence-Backed Application Scenarios for 2-Acetylthioacetophenone (CAS 53392-49-7)


High-Performance Acyl Donor for Biocatalytic Friedel-Crafts Acylation

Based on its demonstrated 93% conversion rate (and >99% with imidazole) in a Pseudomonas protegens acyltransferase system, 2-acetylthioacetophenone is a premier choice as an acetyl donor for the enzymatic C-acylation of aromatic substrates like resorcinol [1]. This application is particularly relevant for researchers and process chemists seeking to develop greener, water-based alternatives to traditional Lewis acid-catalyzed Friedel-Crafts reactions for synthesizing valuable hydroxyacetophenone building blocks [1].

Quantitative Benchmarking Standard for Thioester Reactivity Studies

The compound's well-defined and intermediate reactivity profile (93% conversion) makes it an ideal internal standard or benchmarking tool when evaluating new biocatalysts, engineered enzymes, or novel reaction conditions for C-S bond cleavage and acyl transfer [1]. Its performance data against ethyl thioacetate (81%) and S-phenyl thioacetate (95%) provides a calibrated reference point for accurately assessing the relative efficiency of other thioester substrates or catalytic systems [1].

Precursor for Synthesis of Specialized Aromatic Ketones via C-C Bond Formation

As a robust thioester that can be enzymatically activated to transfer its acetyl group, 2-acetylthioacetophenone is a key starting material for the selective synthesis of C4-acetylated resorcinol derivatives [1]. The resulting 2,4-dihydroxyacetophenone is a valuable intermediate in the pharmaceutical, agrochemical, and fine chemical industries, offering a synthetic route that avoids the harsh conditions and low regioselectivity often associated with conventional chemical acylation [1].

Investigating Thioester Structure-Activity Relationships (SAR)

Given its distinct performance compared to closely related thioesters (e.g., ethyl thioacetate, S-phenyl thioacetate, S-4-nitrobenzyl thioacetate) in a consistent biocatalytic assay, 2-acetylthioacetophenone is a critical compound for systematic SAR studies [1]. Researchers investigating the electronic and steric effects of the thioester leaving group on enzymatic C-S bond cleavage will find it indispensable for building robust, data-driven models of acyltransferase substrate specificity [1].

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